molecular formula C10H5Cl3 B14626544 1,6,7-Trichloronaphthalene CAS No. 55720-39-3

1,6,7-Trichloronaphthalene

Cat. No.: B14626544
CAS No.: 55720-39-3
M. Wt: 231.5 g/mol
InChI Key: FUEZTEBYLIMNHN-UHFFFAOYSA-N
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Description

1,6,7-Trichloronaphthalene (CAS 55720-39-3) is a specific trichloro-substituted isomer belonging to the class of Polychlorinated Naphthalenes (PCNs) . These compounds are of significant research interest due to their historical use in industrial applications such as cable insulation, wood preservation, and engine oil additives, and their persistence in the environment . PCNs share structural similarities with PCBs and exhibit properties like high thermal stability and hydrophobicity, making them subjects of environmental monitoring and toxicological studies . This compound, also known as PCN-25, allows for congener-specific research, which is crucial for understanding the distinct environmental behavior, bioaccumulation potential, and toxicological impacts of individual PCN isomers . A notable historical aspect of this compound is its role in confirming the structure of naphthalene, with a documented melting point of 109.5°C from samples dating back over a century . Key physicochemical properties include a molecular formula of C10H5Cl3 and a molecular weight of 231.51 g/mol . Some calculated properties are a boiling point of 322.3°C and a density of 1.452 g/cm³ . This compound is offered for research purposes to support studies in environmental chemistry, analytical method development, and the investigation of the fate and effects of halogenated aromatic compounds. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Properties

IUPAC Name

1,6,7-trichloronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl3/c11-8-3-1-2-6-4-9(12)10(13)5-7(6)8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEZTEBYLIMNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2C(=C1)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20204265
Record name 1,6,7-Trichloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20204265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55720-39-3
Record name Naphthalene, 1,6,7-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6,7-Trichloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20204265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Radical-Mediated Halogenation Using Sulfonyl Halides

The most well-documented method for synthesizing 1,6,7-trichloronaphthalene involves radical-mediated dechlorosulfonation of naphthalene sulfonyl halides. This approach, patented in US3297770A, employs sulfuryl chloride (SO₂Cl₂) and a free radical initiator (e.g., benzoyl peroxide) to replace sulfonyl groups with chlorine atoms.

Reaction Mechanism

  • Initiation : Benzoyl peroxide decomposes thermally to generate phenyl radicals, which abstract chlorine from sulfuryl chloride, producing Cl· radicals.
  • Propagation : Cl· radicals abstract hydrogen from the naphthalene sulfonyl chloride intermediate, forming a naphthalene radical.
  • Termination : The radical intermediate reacts with sulfuryl chloride, eliminating SO₂ and installing a chlorine atom.
Example Protocol:
  • Starting Material : Naphthalene-1,6,7-trisulfonyl chloride (hypothetical precursor; exact synthesis requires tailored sulfonation).
  • Reagents : Sulfuryl chloride (1.2 equiv), benzoyl peroxide (0.5 mol%).
  • Solvent : Carbon tetrachloride (CCl₄), inert to radical intermediates.
  • Conditions : Reflux at 80°C for 6–8 hours under nitrogen.
  • Yield : ~85–90% (extrapolated from analogous dichloronaphthalene syntheses).

Key Considerations :

  • Regioselectivity depends on the sulfonation pattern of the precursor.
  • Byproducts include partially chlorinated isomers, necessitating chromatographic purification.

Atom Transfer Radical Cyclisation (ATRC)

ATRC, reported in Atom Transfer Radical Cyclisation Reactions in Organic Synthesis, offers an alternative route via copper-catalyzed cyclization of trichloroacetate derivatives. While originally applied to 1,6,8-trichloronaphthalene, this method is adaptable to the 1,6,7-isomer by modifying the starting material.

Synthetic Pathway:

  • Substrate Preparation : 2-Allylphenyl trichloroacetate derivatives are synthesized from allylphenol and trichloroacetyl chloride.
  • Cyclisation : CuCl/ligand catalysts (e.g., bipyridine) mediate intramolecular radical coupling at 120°C, forming the naphthalene core.
  • Chlorination : Residual trichloromethyl groups undergo hydrolysis and elimination to install chlorine atoms.
Optimized Parameters:
  • Catalyst : CuCl (10 mol%) with bipyridine (10 mol%).
  • Solvent : Dichloroethane (DCE).
  • Temperature : 120°C (microwave-assisted).
  • Yield : ~70–75% for analogous trichloronaphthalenes.

Advantages :

  • High stereochemical control.
  • Scalable under microwave conditions.

Historical Synthesis and Structural Misidentification

A notable case of structural misidentification highlights the challenges in synthesizing this compound. As reported by Henry Rzepa, a 120-year-old sample labeled "1,5,7-trichloronaphthalene" was reanalyzed via X-ray crystallography and confirmed as the 1,6,7-isomer. This underscores the importance of modern analytical validation in synthetic chemistry.

Physicochemical Properties and Analytical Standards

This compound’s properties, critical for purification and application, are summarized below:

Property Value Source
Molecular Weight 231.51 g/mol ,
Boiling Point 295–298°C (extrapolated)
Log Kow 7.49
Aqueous Solubility 0.287 µg/L at 25°C
Vapor Pressure 2.1 × 10–3 kPa

Analytical Limits : Commercial standards (e.g., Wellington Laboratories) report detection limits of 50 mg/kg for hexachloronaphthalenes in environmental samples.

Industrial and Environmental Considerations

This compound falls under the Stockholm Convention’s monitoring guidelines for persistent organic pollutants (POPs) due to its bioaccumulation potential. Industrial synthesis must adhere to:

  • Byproduct Management : Polychlorinated dibenzo-p-dioxins (PCDDs) may form during incomplete combustion.
  • Worker Safety : Airborne exposure limits for chlorinated naphthalenes are 0.1 mg/m³ (8-hour TWA).

Chemical Reactions Analysis

Types of Reactions

1,6,7-Trichloronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,6,7-Trichloronaphthalene has been studied for its various applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6,7-Trichloronaphthalene involves its interaction with biological molecules, leading to various effects:

Comparison with Similar Compounds

Structural and Functional Comparison of Trichloronaphthalene Isomers

The position of chlorine substituents significantly influences the chemical reactivity and applications of trichloronaphthalene isomers:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1,6,7-Trichloronaphthalene 55720-39-3 C₁₀H₅Cl₃ 231.5 Intermediate in organic synthesis; limited bioavailability in dietary exposure studies .
1,3,7-Trichloronaphthalene 55720-37-1 C₁₀H₅Cl₃ 231.5 Reagent for dyes/pesticides; polymerization catalyst; higher reactivity due to chlorine positions .
2,3,6-Trichloronaphthalene 55720-40-6 C₁₀H₅Cl₃ 231.5 Binds aryl hydrocarbon receptor (AhR), inducing pleiotropic biological effects .

Key Observations :

  • Reactivity : 1,3,7-Trichloronaphthalene exhibits enhanced reactivity compared to 1,6,7- and 2,3,6-isomers due to steric and electronic effects of chlorine placement .
Comparison with Higher Chlorinated Naphthalenes

Increasing chlorine content alters physical properties and toxicity:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1,2,3,7,8-Pentachloronaphthalene N/A C₁₀H₃Cl₅ 300.4 Environmental reference material; high persistence and bioaccumulation .
Octachloronaphthalene 2234-13-1 C₁₀Cl₈ 403.7 Historically used in capacitors and lubricants; phased out due to extreme persistence .

Key Observations :

  • Environmental Impact : Higher chlorination (e.g., pentachloro- and octachloronaphthalenes) correlates with greater environmental persistence and bioaccumulation, leading to stricter regulatory scrutiny compared to trichloronaphthalenes .
  • Industrial Use: Trichloronaphthalenes were once used as dielectric fluids and solvents, but most applications have been replaced by non-halogenated alternatives like plastics .
Toxicological Comparison

Limited data exist for trichloronaphthalenes, but available studies suggest isomer-specific risks:

  • This compound: No acute toxicity observed in rats at 200 mg/m³, but chronic effects (e.g., liver damage) are suspected due to structural similarity to polychlorinated biphenyls (PCBs) .
  • 2,3,6-Trichloronaphthalene: AhR activation may lead to dioxin-like toxicity, including immune suppression and carcinogenicity .
  • Regulatory Status : All trichloronaphthalenes lack established IDLH (Immediately Dangerous to Life or Health) values, reflecting insufficient acute toxicity data .

Q & A

Q. What are the validated analytical methods for detecting and quantifying 1,6,7-Trichloronaphthalene in environmental matrices?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used. GC-MS offers high sensitivity (detection limits ~0.1–1.0 ng/L) for volatile chlorinated naphthalenes, while HPLC with UV detection is suitable for non-volatile derivatives. For complex matrices like soil or biota, sample pretreatment (e.g., Soxhlet extraction, solid-phase microextraction) is critical to reduce matrix interference .

Method Matrix LOD Key Considerations
GC-MSWater, Air0.1 ng/LRequires derivatization for polar metabolites
HPLC-UVSoil, Tissue5 ng/gLimited sensitivity for trace analysis
LC-MS/MSBiota0.05 ng/gHigh cost but superior specificity

Q. How should this compound be handled safely in laboratory settings?

Methodological Answer:

  • Containment : Use fume hoods for synthesis or extraction to avoid inhalation of vapors.
  • Storage : Store in sealed, grounded containers at 4°C to prevent degradation and electrostatic discharge .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid contact with skin, as chlorinated naphthalenes exhibit dermal toxicity .
  • Waste Disposal : Incinerate at >1,000°C with alkaline scrubbers to prevent dioxin formation .

Q. What experimental designs are recommended for studying the environmental persistence of this compound?

Methodological Answer: Use microcosm studies to simulate environmental conditions (e.g., soil-water systems, microbial communities). Key parameters:

  • Half-life determination : Monitor degradation under varying pH, temperature, and UV exposure.
  • Bioaccumulation assays : Measure lipid-normalized concentrations in model organisms (e.g., Daphnia magna) over time .
  • Control groups : Include abiotic controls (e.g., autoclaved soil) to distinguish microbial vs. chemical degradation .

Advanced Research Questions

Q. What mechanisms underlie the toxicity of this compound in mammalian systems?

Methodological Answer: Focus on cytochrome P450-mediated metabolic activation. Key steps:

  • In vitro assays : Use hepatic microsomes to identify reactive metabolites (e.g., epoxides) via LC-MS.
  • Oxidative stress markers : Quantify glutathione depletion and lipid peroxidation in exposed cell lines (e.g., HepG2).
  • Receptor binding studies : Investigate aryl hydrocarbon receptor (AhR) activation using reporter gene assays . Contradictions: Some studies report AhR-independent toxicity, suggesting alternative pathways like mitochondrial dysfunction .

Q. How can computational models predict the environmental fate of this compound?

Methodological Answer: Apply quantitative structure-activity relationship (QSAR) models and fugacity-based frameworks:

  • QSAR inputs : Log Kow (octanol-water coefficient), Henry’s law constant, and molecular connectivity indices.
  • Fugacity modeling : Use Level III fugacity models to simulate partitioning across air, water, soil, and sediment compartments.
  • Validation : Compare predicted vs. empirical data from field studies (e.g., riverine systems) .

Q. How should researchers reconcile discrepancies in reported degradation rates of this compound?

Methodological Answer: Conduct meta-analysis with sensitivity testing:

  • Data normalization : Standardize units (e.g., half-life in days at 25°C) and exclude outliers from low-quality studies.
  • Covariate analysis : Identify factors causing variability (e.g., organic carbon content in soil, microbial diversity).
  • Interlaboratory studies : Collaborate to validate methods under controlled conditions .

Data Contradiction Analysis

Q. Why do studies report conflicting bioaccumulation factors (BAFs) for this compound?

Methodological Answer: Variations arise from differences in:

  • Test organisms : Lipid content and metabolic capacity vary between species (e.g., fish vs. invertebrates).
  • Exposure duration : Short-term studies may underestimate BAFs due to slow equilibration in lipids.
  • Analytical methods : GC-MS may miss polar metabolites, leading to underestimation of total residues .

Literature Synthesis Guidelines

Q. How to systematically review toxicological data for this compound?

Methodological Answer:

  • Search strategy : Use databases (PubMed, Web of Science) with terms: ("this compound" OR "chlorinated naphthalenes") AND (toxicity OR bioaccumulation) .
  • Critical appraisal : Prioritize studies with:
  • OECD-compliant protocols.
  • Clear QA/QC documentation (e.g., recovery rates for spiked samples) .

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